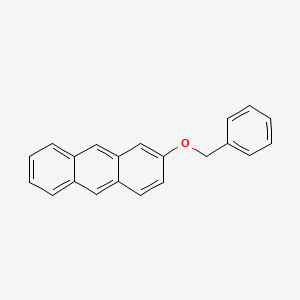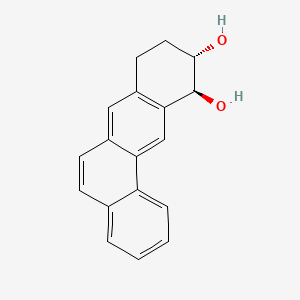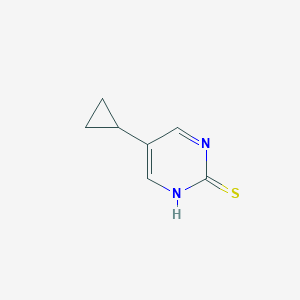![molecular formula C24H16 B14347187 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- CAS No. 92012-57-2](/img/structure/B14347187.png)
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- is a complex organic compound known for its unique structural properties This compound is part of the cyclopropanaphthalene family, which is characterized by a cyclopropane ring fused to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method includes the reaction of naphthalene with a suitable cyclopropanating agent under controlled conditions. For instance, the use of diazo compounds in the presence of a catalyst can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, cyclopropane derivatives, and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- involves its interaction with molecular targets through its reactive cyclopropane ring and aromatic system. These interactions can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Cyclopropabenzene: Similar in structure but lacks the naphthalene moiety.
1H-Cyclopropa[a]naphthalene: Another member of the cyclopropanaphthalene family with different substitution patterns.
Uniqueness
1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)- stands out due to its unique combination of a cyclopropane ring fused to a naphthalene moiety and the presence of a diphenylmethylene group.
Eigenschaften
CAS-Nummer |
92012-57-2 |
|---|---|
Molekularformel |
C24H16 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-benzhydrylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C24H16/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-19-13-7-8-14-20(19)16-22(21)24/h1-16H |
InChI-Schlüssel |
HWUFDJQWOPWRDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)



![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
